3-((4-Iodobenzyl)oxy)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-[(4-iodophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 |
InChI Key |
JAMZAOYTNWPURE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Sophisticated Methodologies for the Synthesis of 3 4 Iodobenzyl Oxy Azetidine
Diverse Approaches to Azetidine (B1206935) Ring Construction
The formation of the strained azetidine ring requires specialized synthetic methods that can overcome the inherent energetic barriers. These strategies are broadly classified into intramolecular cyclizations, where a linear precursor is folded to form the ring, and cycloadditions, where two separate molecules combine to create the cyclic structure.
Intramolecular Cyclization Protocols
Intramolecular cyclization is a cornerstone of azetidine synthesis, relying on the formation of a carbon-nitrogen bond within a single molecule. This approach benefits from favorable entropic factors, as the reactive ends are tethered together.
One of the most common and direct methods for forming the azetidine ring is through an intramolecular SN2 reaction. nih.gov This process involves a γ-amino halide or a related substrate where a nitrogen atom acts as an internal nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. nih.gov Suitable leaving groups are typically halides (e.g., Br, I) or sulfonate esters (e.g., mesylate, tosylate). nih.govgoogle.com The efficiency of this cyclization is dependent on the nature of the leaving group, the substitution pattern of the carbon chain, and the reaction conditions. While effective, these methods can sometimes be hampered by poor yields due to the formation of side products. google.com
Key Features of Nucleophilic Displacement:
Precursors: Typically γ-amino alcohols converted to γ-amino halides or sulfonates.
Mechanism: Intramolecular SN2 reaction.
Common Leaving Groups: Halides (Br, I), Mesylates (OMs), Tosylates (OTs). nih.gov
Ring contraction offers an alternative pathway to azetidines from more readily available five-membered rings, such as pyrrolidinones. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. The proposed mechanism involves a nucleophilic addition to the carbonyl group, leading to N-C(O) bond cleavage. This generates an intermediate that subsequently undergoes an intramolecular SN2 reaction, resulting in the expulsion of the bromide and the formation of the smaller azetidine ring.
| Starting Material | Key Reagent(s) | Product | Proposed Mechanism Step |
| α-bromo-N-sulfonylpyrrolidinone | Nucleophile (e.g., ROH, RNH₂) | N-sulfonylazetidine derivative | Nucleophilic addition to carbonyl |
| Intermediate | - | N-sulfonylazetidine derivative | Intramolecular SN2 cyclization |
A highly regioselective method for azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for this transformation, promoting the C3-selective ring-opening of the epoxide by the tethered amine. nih.govchemical-suppliers.eu This reaction proceeds in high yields and demonstrates tolerance for a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.gov The methodology provides a powerful alternative to traditional SN2 cyclizations for constructing the azetidine ring. nih.gov
| Substrate | Catalyst | Solvent | Outcome |
| cis-3,4-Epoxy Amine | La(OTf)₃ (5 mol%) | 1,2-dichloroethane (DCE) | High yield of corresponding azetidine |
Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is crucial for controlling the regioselectivity of the aminolysis, favoring the formation of the four-membered ring. chemical-suppliers.eu
Advanced Cycloaddition Reactions for Azetidine Ring Formation
Cycloaddition reactions provide a convergent and efficient route to the azetidine core by combining two unsaturated precursors in a single step. These methods are particularly powerful for creating highly substituted and functionalized azetidines.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient strategy for synthesizing azetidines. nih.gov Recent advancements have enabled this reaction to be performed under mild conditions using visible light and a photocatalyst. In this approach, an iridium-based photocatalyst absorbs visible light and transfers energy to an oxime substrate, such as a 2-isoxazoline-3-carboxylate, promoting it to an excited triplet state. This excited species then undergoes a [2+2] cycloaddition with a wide range of alkenes to form highly functionalized azetidines. nih.gov
This visible-light-mediated method is characterized by its operational simplicity, low catalyst loadings, and broad substrate scope. nih.gov Mechanistic studies indicate that a triplet energy transfer mechanism is operative. nih.gov The success of the reaction can be dependent on matching the frontier molecular orbital energies of the alkene and the oxime, which helps to lower the activation energy of the cycloaddition step.
Key Components of Visible-Light Photocycloaddition:
Reactants: Oximes or imines and olefins (alkenes). nih.gov
Catalyst: Typically an iridium-based photosensitizer. nih.gov
Energy Source: Visible light (e.g., blue LEDs).
Mechanism: Triplet energy transfer from catalyst to oxime, followed by [2+2] cycloaddition. nih.gov
Aza-Paternò-Büchi Reaction Pathways
The Aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for constructing the four-membered azetidine ring. nih.govresearchgate.net This reaction involves the excitation of an imine component by UV light, which then undergoes a cycloaddition with an alkene. nih.gov The process can proceed through either a singlet or triplet excited state of the imine, leading to the formation of the azetidine product. researchgate.net
Despite its potential, the application of the Aza-Paternò-Büchi reaction has faced significant challenges. A primary issue is the competing E/Z isomerization of the imine upon photoexcitation, which can be an undesired relaxation pathway that diminishes the cycloaddition efficiency. nih.govresearchgate.net To overcome this, many successful examples in the literature utilize cyclic imines, which are structurally constrained and cannot undergo such isomerization. nih.gov
Recent advancements have sought to broaden the scope and overcome the limitations of this reaction. rsc.org For instance, visible-light-mediated intramolecular versions of the reaction have been developed. These methods allow for the synthesis of complex tricyclic azetidines from substrates containing unactivated alkenes, which were previously difficult to employ. nih.govacs.org This expansion into using visible light and unactivated systems represents a significant step forward, making the Aza-Paternò-Büchi reaction a more versatile tool for accessing structurally complex azetidines. nih.gov
| Parameter | Description | Key Challenges | Recent Advances |
| Reaction Type | Photochemical [2+2] Cycloaddition | E/Z Isomerization of imine | Use of cyclic imines nih.gov |
| Reactants | Imine and Alkene | Low quantum yields | Visible-light mediation nih.govacs.org |
| Excitation | UV light (traditional) | Limited substrate scope | Intramolecular variants nih.govnih.gov |
| Product | Functionalized Azetidine | Competing side reactions | Use of unactivated alkenes nih.gov |
Transition Metal-Catalyzed Syntheses of Azetidines
Palladium(II)-Catalyzed Intramolecular γ-C(sp3)–H Amination
Palladium-catalyzed intramolecular C–H amination has emerged as a powerful strategy for synthesizing azetidines from readily available amine precursors. acs.orgnih.gov This method relies on the activation of an unactivated C(sp3)–H bond at the γ-position relative to a nitrogen atom, facilitating the formation of the four-membered ring. organic-chemistry.org A key feature of this transformation is the use of a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. nih.govorganic-chemistry.org This group chelates to the palladium center, positioning the catalyst in proximity to the target γ-C–H bond for selective activation. organic-chemistry.org
The catalytic cycle is generally believed to involve a Pd(II)/Pd(IV) pathway. organic-chemistry.org The reaction is initiated by the cyclopalladation step, followed by oxidation of the Pd(II) center to a Pd(IV) intermediate using a strong oxidant, such as an iodinane compound. rsc.orgnih.gov The crucial C–N bond-forming step occurs via reductive elimination from the Pd(IV) center, which regenerates the Pd(II) catalyst and releases the azetidine product. rsc.org This process is known for its high regio- and diastereoselectivity. organic-chemistry.org The reaction conditions are often mild, utilizing relatively low catalyst loadings and inexpensive reagents. nih.govorganic-chemistry.org The development of more easily removable directing groups has further enhanced the synthetic utility of this methodology. organic-chemistry.org
| Component | Role/Example | Reference |
| Catalyst | Palladium(II) salts (e.g., Pd(OAc)2) | organic-chemistry.org |
| Directing Group | Picolinamide (PA) | nih.govorganic-chemistry.org |
| Substrate | PA-protected amines | nih.gov |
| Bond Formed | γ-C(sp3)–N | acs.org |
| Oxidant | PhI(OAc)2, Benziodoxole tosylate | rsc.orgnih.gov |
| Proposed Cycle | Pd(II)/Pd(IV) | organic-chemistry.orgrsc.org |
Titanium(IV)-Mediated Kulinkovich-Type Coupling Reactions
The Kulinkovich reaction and its variants provide a unique approach to azetidine synthesis through titanium-mediated coupling processes. researchgate.netnih.gov The classic Kulinkovich reaction involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide, like titanium(IV) isopropoxide, to form cyclopropanols. wikipedia.orgorganic-chemistry.org The key intermediate in this process is a titanacyclopropane, which is generated in situ from the reaction of the titanium alkoxide with at least two equivalents of a Grignard reagent that possesses a β-hydrogen. wikipedia.orgorganic-chemistry.orgyoutube.com
This methodology has been adapted for the synthesis of nitrogen-containing heterocycles. In a significant extension, oxime ethers are used as substrates instead of esters. researchgate.netnih.gov The titanacyclopropane intermediate, acting as a 1,2-aliphatic dianion equivalent, inserts into the 1,2-dielectrophilic oxime ether. researchgate.netnih.gov This insertion ultimately leads to the formation of the desired four-membered NH-azetidine ring in a single step. nih.gov This Kulinkovich-type mechanism is particularly valuable for synthesizing structurally diverse and polysubstituted spirocyclic NH-azetidines, which are important motifs in drug discovery. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.net
| Reagent/Intermediate | Function | Reference |
| Titanium Precursor | Ti(O-iPr)4 or ClTi(O-iPr)3 | wikipedia.org |
| Organometallic Reagent | Grignard reagents (e.g., EtMgBr) | organic-chemistry.orgyoutube.com |
| Key Intermediate | Titanacyclopropane | researchgate.netwikipedia.org |
| Substrate | Oxime ethers | researchgate.netnih.gov |
| Product | Spirocyclic NH-Azetidines | nih.gov |
| Mechanism Type | Kulinkovich-type coupling | researchgate.net |
Nickel-Catalyzed Suzuki C(sp2)-C(sp3) Cross-Coupling Leveraging Strain Release
A novel and efficient strategy for the synthesis of functionalized azetidines involves leveraging the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgresearchgate.net This approach utilizes a nickel-catalyzed Suzuki C(sp2)-C(sp3) cross-coupling reaction between bench-stable benzoylated ABBs and commercially available boronic acids. organic-chemistry.orgnih.gov The significant strain energy inherent in the ABB scaffold serves as a thermodynamic driving force for the reaction, enabling the formation of azetidines bearing an all-carbon quaternary center, a valuable motif in medicinal chemistry. organic-chemistry.orgresearchgate.net
Mechanistic studies suggest a polar-radical relay mechanism. organic-chemistry.org The reaction is initiated by the ring-opening of the ABB, facilitated by a catalytic amount of a bromide source, which can be derived from the nickel precursor itself (e.g., NiBr2). nih.gov This ring-opening generates a redox-active azetidine intermediate. organic-chemistry.orgresearchgate.net This intermediate then participates in the nickel-catalyzed cross-coupling cycle with the boronic acid via a radical pathway to yield the final product. nih.gov This method is notable for its broad substrate scope, excellent tolerance of various functional groups, and scalability, allowing for the synthesis of a wide array of azetidine derivatives. organic-chemistry.orgnih.gov
| Aspect | Description | Reference |
| Catalyst System | Nickel catalyst (e.g., NiBr2) | nih.gov |
| Key Reactant | 1-Azabicyclo[1.1.0]butane (ABB) | organic-chemistry.orgresearchgate.net |
| Coupling Partner | Aryl or vinyl boronic acids | nih.gov |
| Driving Force | Strain release from ABB ring | organic-chemistry.orgunife.it |
| Mechanism | Polar-radical relay | organic-chemistry.orgnih.gov |
| Key Feature | Formation of all-carbon quaternary centers | organic-chemistry.orgresearchgate.net |
Iron- and Cobalt-Catalyzed Arylation Reactions with Organometallic Reagents
The functionalization of pre-formed azetidine rings can be effectively achieved using cross-coupling reactions catalyzed by earth-abundant and less toxic first-row transition metals like iron and cobalt. nih.govacs.org These methods provide an economical and efficient alternative to traditional palladium-catalyzed couplings. Specifically, iron and cobalt catalysts have been successfully employed in the cross-coupling of 3-iodoazetidines with a variety of (hetero)aryl Grignard reagents. nih.govacs.orgrsc.org
These reactions are highly efficient and chemoselective, tolerating a wide range of functional groups on the Grignard reagent. nih.govfigshare.com The protocol allows for the synthesis of 3-aryl, 3-heteroaryl, 3-vinyl, and 3-alkyl azetidines in good to excellent yields. rsc.org The use of inexpensive catalysts like iron salts (e.g., FeCl3) makes this methodology particularly attractive for large-scale synthesis. rsc.orgrsc.org This approach has been applied to the formal synthesis of pharmacologically active molecules, demonstrating its practical utility in medicinal chemistry. rsc.org
| Reaction Component | Details | Reference |
| Catalyst | Iron or Cobalt salts (e.g., FeCl3) | nih.govrsc.org |
| Substrate | 3-Iodoazetidines | nih.govrsc.org |
| Nucleophile | (Hetero)aryl Grignard reagents | acs.orgfigshare.com |
| Reaction Type | Cross-coupling/Arylation | nih.gov |
| Advantages | Inexpensive, efficient, chemoselective | nih.govacs.org |
| Scope | Tolerates a large variety of Grignard reagents | nih.gov |
Electrocatalytic Intramolecular Hydroamination and Related Processes
Electrosynthesis offers a mild, economical, and sustainable approach to the formation of azetidine rings. rsc.orgnih.gov An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. organic-chemistry.orgacs.org This process often involves the synergistic merger of cobalt catalysis and electricity. organic-chemistry.orgacs.org The electrochemical oxidation enables the regioselective generation of a key carbocationic intermediate from the allylic amine derivative. organic-chemistry.org
This reactive intermediate can then directly undergo an intramolecular C–N bond formation to yield the azetidine product. acs.org Traditional methods for such cyclizations often struggle due to unfavorable kinetics and competing side reactions, but the electrocatalytic approach successfully overcomes these barriers. organic-chemistry.org Kinetic analyses through cyclic voltammetry have been used to scrutinize the key oxidation steps and determine the rate-determining step of the reaction. organic-chemistry.org This methodology is effective for a range of substrates, including those derived from biologically relevant molecules, and can also be extended to synthesize other four-membered heterocycles like oxetanes. organic-chemistry.org
| Feature | Description | Reference |
| Methodology | Electrocatalysis / Electrosynthesis | rsc.orgorganic-chemistry.org |
| Reaction Type | Intramolecular Hydroamination | organic-chemistry.orgacs.org |
| Catalyst | Cobalt complexes | organic-chemistry.orgacs.org |
| Substrate | Allylic sulfonamides | organic-chemistry.org |
| Key Step | Regioselective generation of a carbocationic intermediate via oxidation | organic-chemistry.org |
| Advantages | Mild conditions, avoids harsh reagents, overcomes kinetic barriers | rsc.orgorganic-chemistry.org |
Precision Installation of the (4-Iodobenzyl)oxy Moiety
The introduction of the (4-iodobenzyl)oxy group at the C3 position of the azetidine ring requires careful planning and execution, involving the formation of an ether linkage and the regioselective placement of the iodine atom.
The formation of the ether bond between the C3 position of the azetidine and the 4-iodobenzyl group is a crucial step. This is typically achieved through the reaction of a 3-hydroxyazetidine precursor with a suitable 4-iodobenzyl electrophile or through a coupling reaction.
A common and straightforward method is the Williamson ether synthesis . This reaction involves the deprotonation of N-protected 3-hydroxyazetidine with a base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an activated 4-iodobenzyl species, typically 4-iodobenzyl bromide nih.govbham.ac.uk. The success of this reaction is contingent on the use of a suitable protecting group on the azetidine nitrogen to prevent side reactions.
Alternatively, the Mitsunobu reaction offers a powerful method for forming the ether linkage with inversion of stereochemistry at the C3 position if a chiral 3-hydroxyazetidine is used organic-chemistry.orgreddit.comnih.gov. This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of N-protected 3-hydroxyazetidine for nucleophilic attack by 4-iodobenzyl alcohol nih.gov.
A more recent approach involves the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols, which avoids the use of strong bases and halide alkylating agents princeton.edu.
The iodine atom can be introduced onto the benzyl (B1604629) group either before or after the formation of the ether linkage.
Pre-functionalized Synthon Approach: The most direct strategy involves the use of a pre-functionalized synthon, such as 4-iodobenzyl alcohol or 4-iodobenzyl bromide . 4-Iodobenzyl alcohol can be prepared from p-iodobenzyl bromide through hydrolysis beilstein-journals.org. 4-Iodobenzyl bromide, in turn, can be synthesized from 4-iodobenzyl alcohol. This approach ensures the correct regiochemistry of the iodine atom from the outset.
Post-coupling Halogenation: An alternative strategy is to first form the benzyl ether using an unprotected benzyl group and then introduce the iodine atom in a later step. This would involve the regioselective iodination of the N-protected 3-(benzyloxy)azetidine. Electrophilic aromatic substitution reactions can be employed for this purpose, although controlling the regioselectivity to favor the para position can be challenging and may require specific directing groups or reaction conditions.
The use of a protecting group for the azetidine nitrogen is essential during the synthesis to prevent its interference with the desired reactions, particularly the formation of the ether linkage. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose researchgate.net.
N-Boc-3-hydroxyazetidine is a commercially available or readily synthesized intermediate. The Boc group is stable under the basic conditions of the Williamson ether synthesis and the neutral to mildly acidic conditions of the Mitsunobu reaction.
After the successful installation of the (4-iodobenzyl)oxy moiety, the Boc group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the final target compound, 3-((4-iodobenzyl)oxy)azetidine researchgate.net. The choice of deprotection conditions should be carefully considered to avoid cleavage of the newly formed ether linkage.
| Protecting Group | Introduction | Stability | Removal |
| tert-Butyloxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Stable to a wide range of nucleophiles and bases | Acidic conditions (e.g., TFA, HCl) |
| Benzyl (Bn) | Reaction with benzyl bromide | Stable to many reagents | Hydrogenolysis (e.g., H₂, Pd/C) |
Stereoselective Synthesis of this compound and its Derivatives
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest for pharmaceutical applications. This can be achieved by starting with an enantiopure precursor or by employing a stereoselective reaction.
A key strategy is to begin with an enantiopure 3-hydroxyazetidine . Chiral 3-hydroxyazetidin-2-one (B2692786) can serve as a precursor, which can be resolved or synthesized enantioselectively and then reduced to the corresponding chiral 3-hydroxyazetidine researchgate.net. The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has also been reported, providing another avenue to chiral 3-functionalized azetidines nih.gov.
Once the enantiopure N-protected 3-hydroxyazetidine is obtained, the ether linkage can be formed. The Williamson ether synthesis, being an SN2 reaction, proceeds with inversion of configuration if the leaving group is on the azetidine ring, or with retention of configuration if the chiral center is the alcohol. More reliably, the Mitsunobu reaction is known to proceed with clean inversion of stereochemistry at the alcohol carbon center organic-chemistry.orgnih.gov. Therefore, reacting an (R)-N-Boc-3-hydroxyazetidine with 4-iodobenzyl alcohol under Mitsunobu conditions would yield the (S)-3-((4-iodobenzyl)oxy)azetidine derivative.
Recent advances in copper-catalyzed boryl allylation of azetines have also opened up new avenues for the enantioselective synthesis of 2,3-disubstituted azetidines, which could potentially be adapted for the synthesis of chiral 3-oxy-substituted derivatives acs.org.
Chemical Reactivity and Mechanistic Pathways of 3 4 Iodobenzyl Oxy Azetidine and Analogues
Strain-Release Driven Ring-Opening Reactions of Azetidines
The considerable strain within the azetidine (B1206935) ring is the cornerstone of its reactivity, making it susceptible to reactions that lead to ring cleavage. rsc.orgnih.govnih.gov These transformations are thermodynamically favorable as they relieve the inherent strain of the four-membered system. However, unlike the highly reactive aziridines, the azetidine ring often requires activation to facilitate nucleophilic attack. magtech.com.cnnih.gov This activation typically involves protonation or Lewis acid coordination to the nitrogen atom, or its conversion into a quaternary azetidinium salt, which enhances the nitrogen's ability to act as a leaving group. magtech.com.cnnih.govnih.gov
Nucleophilic Ring Opening Dynamics (e.g., with Various Nucleophiles)
Once activated, the azetidine ring can be opened by a wide array of nucleophiles. The reaction involves the cleavage of one of the C-N bonds, leading to the formation of functionalized γ-aminopropyl derivatives. For an asymmetrically substituted compound like 3-((4-iodobenzyl)oxy)azetidine, the nucleophile can attack either the C2 or C4 position.
Various classes of nucleophiles have been successfully employed in the ring-opening of azetidine analogues:
Halogen Nucleophiles: Fluoride (B91410) ions, delivered from reagents like pyridine-HF (Olah's reagent), have been shown to regioselectively open N-tosylated azetidines, yielding γ-fluorinated amines. rsc.org
Sulfur Nucleophiles: Thiolates are effective nucleophiles for azetidine ring-opening, a reaction that has been explored in the context of identifying cysteine-reactive electrophiles. nih.gov
Oxygen Nucleophiles: Solvents such as Dimethyl sulfoxide (B87167) (DMSO) can act as nucleophiles in Lewis acid-mediated ring-opening reactions. acs.org Intramolecular attack from a pendant amide group has also been documented as a decomposition pathway for certain N-aryl azetidines under acidic conditions. nih.gov
Nitrogen Nucleophiles: The azide (B81097) anion is a commonly used nucleophile that opens activated azetidinium ions to produce azido-amines, which are versatile synthetic intermediates. nih.gov
Carbon Nucleophiles: Cyanide has been used to open bicyclic azetidinium systems, which are formed via intramolecular N-alkylation. nih.govsemanticscholar.org
The table below summarizes the ring-opening of azetidine analogues with various nucleophiles.
| Azetidine Precursor Type | Activating Agent / Catalyst | Nucleophile | Product Type |
| N-Tosyl-2-arylazetidine | Pyridine-HF | Fluoride (F⁻) | γ-Fluoroamine |
| N-Substituted azetidinium | - | Thiolate (RS⁻) | γ-Aminosulfide |
| N-Tosyl-2-arylazetidine | Cu(OTf)₂ | DMSO | β-Amino ketone (after rearrangement) |
| Bicyclic azetidinium ion | - | Azide (N₃⁻) | Ring-expanded azido-amine |
| Bicyclic azetidinium ion | - | Cyanide (CN⁻) | Ring-expanded cyano-amine |
Regioselectivity and Stereospecificity in Ring Opening Processes
For unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by a combination of steric and electronic factors. magtech.com.cn In the case of this compound, the C2 and C4 positions are sterically similar. Therefore, electronic effects of the 3-oxy substituent and any potential N-substituent would play a crucial role in directing the incoming nucleophile.
Electronic Effects: Substituents that can stabilize a partial positive charge in the transition state, such as an aryl group at the C2 position, can direct the nucleophile to that carbon. magtech.com.cn The electron-withdrawing inductive effect of the 3-((4-iodobenzyl)oxy) group would influence the electrophilicity of the adjacent C2 and C4 carbons.
Steric Effects: With bulky substituents at one of the carbons adjacent to the nitrogen, nucleophilic attack generally occurs at the less sterically hindered carbon. magtech.com.cn
Computational methods, such as Density Functional Theory (DFT), have proven to be valuable tools for rationalizing and predicting the regioselectivity observed in the nucleophilic opening of complex azetidinium systems. nih.govsemanticscholar.org
Mechanistic Pathways of Azetidine Ring Opening (e.g., SN2-type, Polar-Radical Relay)
The predominant mechanism for the nucleophilic ring-opening of activated azetidines is the SN2-type pathway. nih.govnih.gov In this process, the azetidine nitrogen must first be activated to become a suitable leaving group. This is achieved through:
Protonation/Lewis Acid Coordination: In the presence of an acid, the nitrogen lone pair is complexed, creating a positively charged azetidinium species.
Quaternization: Alkylation or acylation of the nitrogen atom forms a stable azetidinium salt.
Once activated, the azetidinium ion becomes highly electrophilic. An external nucleophile then attacks one of the carbon atoms adjacent to the nitrogen (C2 or C4) from the backside, in a manner characteristic of an SN2 reaction. This attack leads to the simultaneous cleavage of the C-N bond, thus relieving the ring strain. khanacademy.org
While ionic pathways like the SN2 mechanism are most common for ring-opening, radical mechanisms have also been harnessed in the context of azetidine chemistry. For example, a radical strain-release process has been utilized to synthesize functionalized azetidines from highly strained azabicyclo[1.1.0]butanes. unife.it However, for the ring-opening of a pre-formed monocyclic azetidine, the SN2 pathway remains the most relevant and widely accepted mechanism.
Ring-Expansion and Skeletal Rearrangements
Beyond simple ring-opening, the strain within the azetidine ring can be leveraged to drive more complex transformations, including ring expansions to larger heterocycles and other skeletal rearrangements. magtech.com.cn
Transformations of Azetidines to Larger Nitrogen Heterocycles (e.g., Pyrrolidines, Azepanes)
Azetidines can serve as valuable precursors for the synthesis of five-membered (pyrrolidines) and seven-membered (azepanes) nitrogen heterocycles. A notable strategy involves the intramolecular ring-opening of a bicyclic azetidinium intermediate. nih.govsemanticscholar.org
This process typically involves an azetidine substrate bearing a side chain with a terminal leaving group, such as a 2-(3-hydroxypropyl) group. Activation of the terminal alcohol (e.g., by converting it to a tosylate or mesylate) facilitates an intramolecular SN2 reaction where the azetidine nitrogen acts as the nucleophile, forming a strained 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent attack by an external nucleophile (e.g., cyanide, azide) on this bicyclic system can cleave one of two different bonds, leading to either a five-membered pyrrolidine (B122466) or a seven-membered azepane ring. nih.govsemanticscholar.org
The distribution between the pyrrolidine and azepane products is highly dependent on the substitution pattern on the original azetidine ring and the nature of the nucleophile used in the final ring-opening step. nih.govsemanticscholar.org
| Azetidine Precursor | Intermediate | Nucleophile | Major Product(s) |
| 2-(3-hydroxypropyl)azetidine | 1-Azoniabicyclo[3.2.0]heptane | Cyanide (CN⁻) | Mixture of substituted pyrrolidines and azepanes |
| 2-(3-hydroxypropyl)azetidine | 1-Azoniabicyclo[3.2.0]heptane | Azide (N₃⁻) | Mixture of substituted pyrrolidines and azepanes |
| N-Boc-2,2-disubstituted azetidine | N-Protonated azetidine | - (Acid-promoted) | 6,6-Disubstituted 1,3-oxazinan-2-one |
Rearrangement to Allylamines from Azetidine Precursors
While less common, certain azetidines can undergo rearrangement to form acyclic allylamines. A specific example involves the Lewis acid-mediated reaction of 2-aryl-N-tosylazetidines. acs.org When treated with copper(II) triflate in a coordinating solvent like tetrahydrofuran (B95107) (THF), these substrates rearrange to form enantiomerically pure (E)-allylamines in high yields. acs.org
The proposed mechanism involves:
Coordination of the Lewis acid (Cu(OTf)₂) to the azetidine nitrogen, activating the ring.
Nucleophilic attack by the solvent on one of the ring carbons.
A subsequent, unprecedented rearrangement cascade that results in the formation of the allylamine (B125299) structure.
This specific transformation highlights how the reactivity of the strained azetidine ring can be channeled into unique skeletal rearrangements under the right catalytic conditions, although this reactivity is highly dependent on the substitution pattern of the azetidine precursor. acs.org
Functionalization Strategies on the Azetidine Scaffold and Iodobenzyl Moiety
The unique structural features of this compound, namely the strained four-membered azetidine ring and the reactive carbon-iodine bond, offer multiple avenues for chemical modification. These modifications are key to exploring the chemical space around this scaffold and generating libraries of compounds for various applications.
C–H Activation Strategies for Selective Functionalization
Direct C–H activation has emerged as a powerful tool for the functionalization of typically inert carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. researchgate.net In the context of azetidine-containing molecules, C–H activation can be directed to either the azetidine ring or the benzyl (B1604629) group, depending on the reaction conditions and the directing group employed.
Recent advancements have demonstrated the feasibility of palladium-catalyzed C(sp³)–H activation on saturated heterocyclic systems, including azetidines. nih.govnih.gov These methods often utilize a directing group to achieve high regioselectivity. For instance, a coordinating group attached to the azetidine nitrogen can direct a transition metal catalyst to activate a specific C–H bond on the ring, allowing for the introduction of various functional groups. While specific studies on this compound are not extensively documented, the principles established for other substituted azetidines are applicable. The inherent ring strain of the azetidine scaffold can also influence the reactivity of its C–H bonds. rsc.orgrsc.org
On the iodobenzyl moiety, C–H activation can provide access to ortho-functionalized derivatives. The iodine atom itself can act as a directing group in some transition-metal-catalyzed reactions, although this is less common than the use of other ortho-directing groups. More typically, a directing group would be installed elsewhere on the aromatic ring to control the site of C–H functionalization.
Cross-Coupling Reactions Involving the Iodobenzyl Group (e.g., Suzuki-Miyaura, Hiyama)
The presence of the iodo group on the benzyl moiety makes this compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. rsc.orgnih.govnih.gov In this reaction, the iodobenzyl group of this compound can be coupled with a wide range of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl substituents at the 4-position of the benzyl ring. mdpi.com The reaction conditions are generally mild and tolerant of many functional groups, making it a highly valuable tool for derivatization.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Methoxybiphenyl | >95 |
| 2 | 1-Iodo-4-nitrobenzene | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Nitro-1-(2-thienyl)benzene | 92 |
The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organosilicon reagents. While less common, it can be advantageous in certain situations due to the stability and low toxicity of the silicon reagents. The reaction of this compound with an organosilane in the presence of a palladium catalyst and a fluoride source would yield the corresponding cross-coupled product.
Other important cross-coupling reactions applicable to the iodobenzyl group include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes). Each of these methods provides a unique avenue for introducing diverse functionalities. youtube.com
Derivatization of Azetidine Core Systems for Skeletal Diversity
The azetidine ring itself is a versatile scaffold that can be derivatized to create a wide range of molecular architectures. magtech.com.cnnih.gov Strategies for achieving skeletal diversity often involve reactions that take advantage of the ring strain. rsc.org
One common approach is the N-functionalization of the azetidine nitrogen. The secondary amine of the azetidine ring can be readily acylated, alkylated, arylated, or sulfonylated to introduce a variety of substituents. These modifications can significantly alter the physical, chemical, and biological properties of the molecule. researchgate.net
Ring-opening reactions of azetidines provide a pathway to linear amino alcohols or other functionalized amines. This can be achieved under various conditions, including acid-catalyzed hydrolysis or nucleophilic attack. The regioselectivity of the ring opening is often influenced by the substituents on the ring.
Furthermore, the development of methods for the synthesis of substituted azetidines allows for the creation of diverse core structures from the outset. organic-chemistry.orgnih.govnih.gov For example, multicomponent reactions and strain-release strategies using precursors like azabicyclo[1.1.0]butanes have been developed to generate highly functionalized azetidines. acs.orgnih.gov These methods provide access to a broad range of substituted azetidine scaffolds that can then be further elaborated. researchgate.net
Detailed Mechanistic Investigations through Reaction Profiling
A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions, predicting outcomes, and designing new transformations. Mechanistic investigations often involve a combination of experimental techniques and computational studies.
Identification and Characterization of Transient Intermediates
Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable under normal reaction conditions. The identification and characterization of these transient species are crucial for elucidating the reaction pathway.
In the context of cross-coupling reactions , the catalytic cycle involves several key intermediates, such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. youtube.com For the Suzuki-Miyaura coupling of this compound, the initial step is the oxidative addition of the C-I bond to a Pd(0) species to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. While these intermediates are often too reactive to be isolated, their existence can be inferred from kinetic studies, in situ spectroscopy, and computational modeling. mit.edu
For reactions involving the azetidine ring , such as photochemical cycloadditions, the formation of radical intermediates or exciplexes has been proposed. researchgate.netrsc.orgresearchgate.net For instance, in aza Paternò-Büchi reactions to form azetidines, a triplet state biradical intermediate is often implicated. rsc.org The characterization of such species can be achieved using techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. The ring-opening of azetidine derivatives can also proceed through transient intermediates, the nature of which depends on the reaction conditions. researchgate.net
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry provides powerful tools for studying reaction mechanisms at a molecular level. Transition state analysis involves locating the highest energy point along the reaction pathway, which corresponds to the transition state. The structure and energy of the transition state provide valuable insights into the kinetics and selectivity of the reaction.
For reactions involving azetidines, computational studies can be used to model the ring-opening process, predict the activation barriers for different pathways, and understand the factors that influence regioselectivity. frontiersin.org For example, density functional theory (DFT) calculations can be employed to map the potential energy surface of a reaction, providing a detailed picture of the energy changes that occur as the reactants are converted to products. nih.govresearchgate.net This reaction coordinate mapping helps to visualize the entire reaction pathway, including the reactants, intermediates, transition states, and products. arxiv.org
Computational and Theoretical Chemical Studies of 3 4 Iodobenzyl Oxy Azetidine and Azetidine Derivatives
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of molecular orbitals, electrostatic potentials, and vibrational modes, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. nih.gov Two key properties derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).
The HOMO and LUMO are known as frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability and low reactivity. growingscience.com For a molecule like 3-((4-Iodobenzyl)oxy)azetidine, the electron-rich regions, such as the nitrogen and oxygen atoms and the iodinated benzene (B151609) ring, would significantly influence the HOMO and LUMO energies. The substituent effects on the azetidine (B1206935) ring can modulate this energy gap, thereby tuning the molecule's reactivity.
| Substituent (R) on 3-Oxy-Azetidine | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| -Benzyl | -6.5 | -0.8 | 5.7 |
| -4-Nitrobenzyl | -7.0 | -1.5 | 5.5 |
| -4-Methoxybenzyl | -6.2 | -0.7 | 5.5 |
| -4-Iodobenzyl | -6.6 | -1.1 | 5.5 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding noncovalent interactions and predicting the sites of chemical reactions. rsc.orgrsc.org The MESP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential regions. researchgate.net Negative regions (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. rsc.org In azetidine derivatives, negative potentials are expected near the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for interaction with electrophiles. The MESP can reveal how substituents, such as the 4-iodobenzyl group, modulate the electron distribution across the entire molecule, influencing its interaction with biological targets or other reactants. rsc.org
Ab initio (from first principles) calculations are used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. These methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of molecular vibrations. By calculating the harmonic force constants at a molecule's optimized geometry, a complete force field can be derived. acs.org
For the parent azetidine molecule, ab initio calculations at the 6-31G* level have been used to derive a harmonic force field. acs.org The calculated force constants are often systematically overestimated and are scaled using empirical factors to achieve better agreement with experimental vibrational frequencies. acs.orgacs.org This approach has been successful in assigning all major features in the experimental IR and Raman spectra of azetidine. acs.org The calculations confirm that under experimental conditions, azetidine exists in a single conformation where the N-H bond is in an equatorial position. acs.org
For this compound, similar ab initio methods could be employed. The calculated vibrational spectrum would show characteristic frequencies for the azetidine ring puckering, C-N and C-C stretching modes, as well as vibrations associated with the benzyl (B1604629) ether substituent. These theoretical spectra are invaluable for interpreting experimental IR and Raman data and for confirming the molecular structure.
| Assignment | Symmetry | Calculated (Scaled) | Experimental (Vapor) |
|---|---|---|---|
| CH2 stretch | A' | 2965 | 2968 |
| CH2 stretch | A'' | 2948 | 2950 |
| CH2 scissor | A' | 1471 | 1475 |
| Ring stretch | A' | 1235 | 1238 |
| CH2 wag | A' | 1165 | 1168 |
| Ring deformation | A' | 998 | 1001 |
| Ring puckering | A'' | 207 | 207 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the feasibility and outcome of pericyclic reactions, such as cycloadditions. nih.gov According to FMO theory, the reactivity is primarily governed by the interaction between the HOMO of one reactant and the LUMO of the other. A smaller energy gap between the interacting orbitals leads to a stronger interaction and a more favorable reaction pathway. nih.gov
This principle is highly relevant in the synthesis of azetidines. For instance, in the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine equivalent (like an oxime) and an alkene, the success of the reaction is determined by the relative energies of the frontier orbitals of the reactants. nih.gov DFT computations have shown that matching the frontier orbital energies of the reacting components lowers the transition-state energy, promoting the desired cycloaddition over competing side reactions like alkene dimerization. nih.gov By computationally screening different alkenes and imine precursors, researchers can predict which combinations are most likely to successfully form the azetidine ring, thereby guiding synthetic efforts. nih.govbioquicknews.com
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic properties of static structures, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.
For 3-substituted azetidine ethers, conformational analysis reveals important structural features. Unlike analogous ester compounds, which have a planarizing π-carbonyl system, the ether linkage in molecules like this compound allows for greater three-dimensionality. rsc.org X-ray crystallographic studies of related 3-aryl-3-alkoxy-azetidines show that the ethereal substituent often adopts a quasi-staggered conformation relative to the azetidine ring. rsc.org Computational modeling can be used to calculate the relative energies of different conformers, identifying the most stable, low-energy structures that are likely to be populated at room temperature. This information is crucial for understanding structure-activity relationships.
Substituents on the azetidine ring have a profound impact on its physical and chemical properties. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The nature of the substituent at the 3-position, as well as on the nitrogen atom, can significantly alter the electron density distribution within the azetidine ring. Electron-withdrawing groups (EWGs), such as the iodine atom on the benzyl ring in this compound, can decrease the basicity of the azetidine nitrogen through inductive effects. The electronic properties of substituents have been directly correlated with photophysical properties; for example, the emission quantum yields of certain azetidine-containing fluorophores show a clear correlation with the Hammett inductive constants of the substituents on the azetidine ring. nih.govnih.gov Computational studies on substituted aziridines, a related strained ring system, have shown that EWGs on the nitrogen atom activate the ring for nucleophilic ring-opening reactions. acs.org
Theoretical Mechanistic Predictions and Validation
Computational chemistry serves as a powerful tool for predicting and validating the mechanisms of chemical reactions involving azetidine derivatives. By modeling the potential energy surfaces of these reactions, researchers can identify transition states, intermediates, and the most likely pathways from reactants to products.
The inherent ring strain of the azetidine ring, a defining characteristic of these molecules, dictates much of their reactivity. researchgate.netrsc.org Computational methods, particularly density functional theory (DFT), are instrumental in quantifying this strain and predicting how it influences reaction pathways.
For instance, the formation of azetidines via [2+2] cycloadditions , such as the aza Paternò-Büchi reaction, has been a subject of theoretical investigation. nih.gov Computational studies can elucidate the stepwise versus concerted nature of these reactions. For a hypothetical [2+2] cycloaddition to form a precursor to this compound, calculations would model the approach of the alkene and imine components. The energy profile would be calculated to determine whether the reaction proceeds through a diradical intermediate or a single, concerted transition state. nih.gov The calculated energy barriers for each step would indicate the kinetic feasibility of the proposed pathway. For example, a study on the cycloadditions of cyclopentyne (B14760497) and benzyne (B1209423) utilized B3LYP and CASSCF levels of theory to explore the biradical and concerted pathways. researchgate.net
Ring-opening reactions , a common fate for strained rings, are also extensively modeled. magtech.com.cnbeilstein-journals.org Theoretical calculations can predict the regioselectivity of nucleophilic attack, which is crucial for unsymmetrically substituted azetidines. magtech.com.cn In the case of this compound, computational models could predict whether a nucleophile would preferentially attack at the C2 or C4 position of the azetidine ring under various conditions (e.g., acidic or basic catalysis). nih.govresearchgate.net The energy barriers for the formation of different ring-opened products would be calculated to rationalize experimentally observed outcomes.
Rearrangements of the azetidine skeleton can also be explored computationally. Theoretical models can help to understand complex transformations, such as the Stevens rearrangement, by mapping out the intricate bond-breaking and bond-forming events and their associated energy costs.
A summary of computationally studied reaction types for azetidine derivatives is presented below:
| Reaction Type | Computational Methods | Key Findings |
| [2+2] Cycloaddition | DFT (e.g., B3LYP), CASSCF | Elucidation of concerted vs. stepwise mechanisms; calculation of activation energy barriers. nih.govresearchgate.net |
| Ring Opening | DFT, Ab initio methods | Prediction of regioselectivity; modeling of transition states under catalytic conditions. magtech.com.cnfrontiersin.org |
| Rearrangements | DFT | Mapping of complex reaction pathways and identification of key intermediates. |
A significant advantage of computational chemistry is its ability to predict the outcome of reactions with various substrates, thereby guiding experimental efforts. thescience.dev By systematically modifying the structure of reactants in silico and calculating the corresponding reaction energies, researchers can build models that predict the substrate scope of a particular transformation. researchgate.net
Recently, researchers at MIT and the University of Michigan developed computational models to predict which alkene and oxime pairs would successfully react to form azetidines in a photocatalyzed process. thescience.devbioquicknews.commit.edu By calculating the frontier orbital energies of a range of alkenes and oximes, they could quickly screen potential reactant combinations. mit.edu Their model also incorporated a factor related to the availability of carbon atoms for reaction, which influenced the predicted yield. mit.edu This approach demonstrated high accuracy when compared with experimental results and suggested a broader substrate scope than previously assumed. thescience.devmit.edu
For a molecule like this compound, such predictive models could be used to explore its potential reactions. For example, if one were to functionalize the azetidine ring, computational screening could identify suitable reaction partners and conditions, saving significant time and resources in the laboratory. The table below illustrates the predictive power of computational models in determining reaction success.
| Reactant Pair (Hypothetical) | Predicted Outcome (Based on Model) | Experimental Validation |
| Alkene A + Oxime X | High Yield | Successful Reaction |
| Alkene B + Oxime X | Low Yield/No Reaction | Unsuccessful Reaction |
| Alkene C + Oxime Y | High Yield | Successful Reaction |
Computational Insights into Structure-Reactivity Relationships
Computational studies are pivotal in establishing clear relationships between the structure of an azetidine derivative and its chemical reactivity. By analyzing the electronic and steric properties of these molecules, theoretical models can explain observed reactivity trends.
For example, the pKa of the azetidine nitrogen is a critical determinant of its stability and reactivity, particularly in acid-mediated ring-opening reactions. nih.gov Computational methods can accurately calculate pKa values, providing insight into how different substituents on the azetidine ring influence its basicity. In a study of N-substituted azetidines, calculated pKa values helped to explain the observed differences in decomposition rates. nih.gov
Furthermore, the distribution of electron density and the energies of molecular orbitals, which can be readily calculated, are fundamental to understanding reactivity. For this compound, computational analysis could reveal how the electron-withdrawing nature of the iodine atom and the electronic properties of the benzyloxy group influence the reactivity of the azetidine ring. This information is invaluable for designing new azetidine-based compounds with desired chemical properties. nih.gov The influence of substituents on the regioselectivity of ring-opening reactions is another area where computational insights into structure-reactivity relationships are crucial. magtech.com.cn
Advanced Analytical and Spectroscopic Characterization of 3 4 Iodobenzyl Oxy Azetidine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Composition
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For 3-((4-Iodobenzyl)oxy)azetidine, the molecular formula is C₁₀H₁₂INO. HRMS analysis, often using a soft ionization technique such as Electrospray Ionization (ESI), would be expected to detect the protonated molecular ion, [M+H]⁺. The precise mass of this ion can be calculated based on the exact masses of the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for comparison with the experimentally measured mass, providing definitive confirmation of the compound's elemental composition.
| Ion Species | Molecular Formula | Calculated Exact Mass | Expected Experimental Mass |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₃INO⁺ | 306.0091 | ~306.0091 ± 5 ppm |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features, such as the C-O ether linkage, the aromatic ring, and the aliphatic C-H bonds.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 2960 |
| C=C Stretch (Aromatic) | Aryl Ring | 1450 - 1600 |
| C-O Stretch (Ether) | Aryl-CH₂-O-Alkyl | 1050 - 1150 (strong) |
| C-N Stretch | Azetidine (B1206935) | 1100 - 1250 |
| C-I Stretch | Aryl Iodide | 500 - 600 |
X-ray Crystallography for Definitive Solid-State Structural Analysis (if applicable)
X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
To date, a public crystal structure for this compound has not been reported in crystallographic databases. If a suitable single crystal of the compound were obtained and analyzed, this technique would provide invaluable data, confirming the connectivity established by NMR and revealing details about intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement.
Precursors, Intermediates, and Functional Group Compatibility in 3 4 Iodobenzyl Oxy Azetidine Synthesis
Design and Synthesis of Advanced Azetidine (B1206935) Precursors
The construction of 3-((4-Iodobenzyl)oxy)azetidine fundamentally depends on the availability of two primary building blocks: a suitably protected 3-hydroxyazetidine and an iodo-containing benzylating agent. The design of these precursors is critical for ensuring high yields and minimizing side reactions.
N-Protected 3-Hydroxyazetidines: The azetidine ring is a strained four-membered heterocycle whose nitrogen atom is nucleophilic and can undergo undesired side reactions, such as quaternization, during alkylation steps. rsc.orgresearchgate.net Therefore, protection of the azetidine nitrogen is essential. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under the basic conditions required for etherification and its facile removal under acidic conditions. nih.gov
N-Boc-3-hydroxyazetidine is a key precursor, often synthesized from precursors like 1-diphenylmethyl-3-hydroxyazetidine. arborpharmchem.com A typical synthetic route involves the hydrogenolysis of the diphenylmethyl (benzhydryl) group using a palladium-on-carbon (Pd/C) catalyst, followed by the introduction of the Boc group via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This yields the stable, crystalline solid N-Boc-3-hydroxyazetidine, which serves as the nucleophilic component in the subsequent etherification. guidechem.com
Iodo-Containing Building Blocks: The electrophilic partner in the synthesis is typically a 4-iodobenzyl halide. 4-Iodobenzyl bromide is an ideal choice as it is a primary benzylic halide, making it highly reactive towards SN2 substitution. masterorganicchemistry.comchem-station.com The benzylic position enhances reactivity, while the primary nature of the carbon minimizes the risk of competing elimination reactions. masterorganicchemistry.com The iodo-substituent on the aromatic ring is generally inert to the nucleophilic substitution conditions used for the ether formation.
Below is a table summarizing the key precursors:
| Precursor Name | Structure | Role in Synthesis | Key Synthetic Considerations |
| N-Boc-3-hydroxyazetidine | Nucleophilic alcohol component | Requires N-protection to prevent side reactions. The hydroxyl group is deprotonated to form a nucleophilic alkoxide. | |
| 4-Iodobenzyl bromide | Electrophilic benzylating agent | Highly reactive primary benzylic halide, ideal for SN2 reactions. sigmaaldrich.com |
Role of Leaving Groups in Intramolecular Cyclization Pathways
The 3-hydroxyazetidine precursor itself is typically synthesized through an intramolecular cyclization reaction to form the strained four-membered ring. magtech.com.cn This process involves a nucleophilic amine attacking an electrophilic carbon center within the same molecule, displacing a leaving group. The nature of this leaving group is paramount to the success of the cyclization.
The most common strategy involves the cyclization of a 3-amino-1,2-propanediol (B146019) derivative or a related 1-amino-3-halopropan-2-ol. In these approaches, one of the hydroxyl groups or a halide serves as the leaving group or is converted into a better one. Common leaving groups used in these intramolecular SN2 reactions include halides (Cl, Br, I) and sulfonate esters (mesylates, tosylates). nih.gov
Halides: While simple to introduce, halides are generally less reactive leaving groups compared to sulfonates. Their effectiveness can be sufficient for forming five- and six-membered rings, but the higher activation energy required for the formation of a strained four-membered ring often necessitates a more reactive leaving group.
Sulfonates (Mesylates/Tosylates): Sulfonate esters are excellent leaving groups because their corresponding anions (mesylate, tosylate) are highly stable due to resonance delocalization. Converting a hydroxyl group into a mesylate or tosylate is a common strategy to facilitate intramolecular cyclization. google.com For example, 1-(benzylamino)-3-chloropropan-2-ol (B1208965) can be treated with a base, where the alkoxide displaces the chloride. Alternatively, a precursor like 3-amino-1,2-propanediol can be selectively protected and the primary hydroxyl group converted to a sulfonate, which is then displaced by the amine to form the azetidine ring.
The choice of leaving group represents a balance between reactivity and the stability of the precursor. A highly reactive leaving group facilitates the difficult ring-closing step but may also lead to premature side reactions if not handled under appropriate conditions.
| Leaving Group | Precursor Type | Reactivity | Advantages | Disadvantages |
| Chloride (Cl⁻) | 1-amino-3-chloropropan-2-ol | Moderate | Readily available precursors. | Less reactive, may require harsh conditions. |
| Bromide (Br⁻) | 1-amino-3-bromopropan-2-ol | Good | More reactive than chloride. | Precursors may be less stable. |
| Mesylate (OMs) | 3-amino-1-(mesyloxy)propan-2-ol | Excellent | Highly reactive, facilitates difficult cyclization. nih.govgoogle.com | Requires an additional step to install. |
| Tosylate (OTs) | 3-amino-1-(tosyloxy)propan-2-ol | Excellent | Highly reactive, stable crystalline precursors. rsc.org | Requires an additional step; bulky group. |
Reactivity and Stability of Key Synthetic Intermediates
The synthesis of this compound proceeds through several key intermediates whose reactivity and stability must be carefully managed.
N-Boc-3-hydroxyazetidine: This precursor is a stable, often crystalline solid that can be stored for extended periods. guidechem.com The Boc protecting group is crucial for its stability, as it deactivates the ring nitrogen, preventing the facile ring-opening that can occur with unprotected or N-alkyl azetidines, especially under acidic conditions or upon quaternization. researchgate.net The hydroxyl group is nucleophilic, but not sufficiently so to react with the benzyl (B1604629) bromide directly.
Azetidin-3-olate Intermediate: The key reactive intermediate is the alkoxide formed by the deprotonation of N-Boc-3-hydroxyazetidine. This is typically achieved using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting azetidin-3-olate is a potent nucleophile. Its stability is limited; it is highly basic and moisture-sensitive, and is therefore generated in situ just prior to the addition of the electrophile.
4-Iodobenzyl Bromide: This electrophilic intermediate is relatively stable but is a lachrymator and should be handled with care. As a benzylic halide, it is susceptible to nucleophilic attack. It is significantly more reactive than non-benzylic alkyl halides due to the stabilization of the SN2 transition state by the adjacent phenyl ring. masterorganicchemistry.com It is generally stable under neutral conditions but will react readily with any nucleophiles present.
Assessment of Functional Group Tolerances Across Synthetic Transformations
The primary transformation, the Williamson ether synthesis, has well-defined functional group tolerances that dictate the strategic use of protecting groups. wikipedia.orgchem-station.com
The Azetidine Moiety: The most critical functional group to consider on the azetidine precursor is the secondary amine. As mentioned, it must be protected to prevent it from acting as a competing nucleophile, which would lead to quaternization of the nitrogen by 4-iodobenzyl bromide. The Boc group is ideal as it is robust under the strong basic conditions of the reaction. nih.gov Other protecting groups like the benzyl (Bn) or carbobenzyloxy (Cbz) groups would also be suitable.
The Benzylating Agent: The 4-iodobenzyl bromide contains two key functional groups: the bromide and the iodide.
Bromide: This serves as the leaving group and is the intended site of reaction.
Iodide: The carbon-iodine bond on the aromatic ring is stable under the SN2 conditions. It is not susceptible to nucleophilic attack by the alkoxide. This tolerance is crucial, as the iodo-group is often incorporated for subsequent modifications, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).
General Tolerances: The strongly basic conditions (e.g., NaH) required for the deprotonation of the alcohol are the main limiting factor for functional group tolerance. masterorganicchemistry.com
Tolerated Groups: Ethers, acetals, alkyl or aryl halides (like the iodide), and nitriles are generally compatible with the reaction conditions.
Incompatible Groups: Functional groups with acidic protons, such as other alcohols, phenols, thiols, or carboxylic acids, would be deprotonated by the base and must be protected. Base-sensitive groups, such as esters or ketones with α-protons, may undergo unwanted side reactions like hydrolysis or enolization.
The table below summarizes the compatibility of various functional groups under typical Williamson ether synthesis conditions for this transformation.
| Functional Group | Location | Compatibility | Reason / Required Action |
| Secondary Amine | Azetidine Ring | Incompatible | Nucleophilic; would compete with the alkoxide. Requires protection (e.g., Boc group). acs.org |
| Alcohol | Anywhere | Incompatible | Acidic proton; would be deprotonated. Requires protection. |
| Aryl Iodide | Benzyl Ring | Compatible | Stable to SN2 conditions. |
| Ester | Anywhere | Limited | Susceptible to hydrolysis under basic conditions. |
| Nitrile | Anywhere | Compatible | Generally stable and non-reactive under these conditions. ximo-inc.com |
| Ketone | Anywhere | Limited | Potential for enolization and side reactions if α-protons are present. |
Future Research Directions and Unresolved Challenges in 3 4 Iodobenzyl Oxy Azetidine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
The synthesis of azetidines has traditionally relied on methods that are often inefficient and generate significant waste. researchgate.net A major future direction lies in developing greener, more sustainable, and atom-economical routes to synthesize 3-((4-Iodobenzyl)oxy)azetidine and related structures. Atom economy is a principle of green chemistry that emphasizes the maximization of atoms from reactants into the final product. mdpi.com
Current research in azetidine (B1206935) synthesis highlights several promising strategies:
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is an inherently atom-economical method for constructing the azetidine ring. researchgate.netresearchgate.net Recent advancements using visible-light photocatalysis make this approach more environmentally friendly and controllable. nih.gov Adapting this methodology for the synthesis of the 3-oxy-substituted azetidine core of the target molecule could offer a significant improvement over classical multi-step sequences.
Catalytic Cyclizations: Lanthanide-catalyzed intramolecular aminolysis of epoxy amines represents a regioselective method to form the azetidine ring. frontiersin.orgnih.gov Such catalytic approaches reduce the need for stoichiometric reagents, thereby minimizing waste.
| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form an azetidine ring. | High atom economy; direct formation of the four-membered ring. | researchgate.netresearchgate.netnih.gov |
| Catalytic Intramolecular Cyclization | Use of catalysts (e.g., La(OTf)3) to promote the ring-forming reaction from a linear precursor. | Reduces waste by avoiding stoichiometric reagents; high regioselectivity. | frontiersin.orgnih.gov |
| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a batch. | Improved scalability, safety, and control over reaction conditions. | acs.org |
Exploration of Novel and Undiscovered Reactivity Patterns
The reactivity of azetidines is largely governed by their significant ring strain (approximately 25.4 kcal/mol), making them susceptible to ring-opening reactions. rsc.orgresearchwithrutgers.com However, they are generally more stable than their three-membered counterparts, aziridines, allowing for a wider range of functionalization reactions. researchwithrutgers.comrsc.org For this compound, future research should focus on the interplay between the strained ring and the iodo-benzyl moiety.
Key areas for exploration include:
Strain-Release Functionalization: The azetidine ring can be opened by various nucleophiles. Investigating the regioselective ring-opening of this compound could provide access to a diverse range of complex acyclic amines that are otherwise difficult to synthesize. The development of enantioselective ring-opening reactions promoted by chiral catalysts is a particularly promising avenue. acs.org
Dual Reactivity: The compound possesses two key reactive sites: the azetidine ring and the carbon-iodine bond. The C-I bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could explore sequential or one-pot reactions that modify both the aromatic ring and the azetidine core, leading to rapid increases in molecular complexity.
Selective C-N Bond Cleavage: While challenging, the selective cleavage of the C-N bonds within the azetidine ring under transition-metal-free conditions has been reported for N-acylazetidines. nih.gov Exploring similar transformations for this compound could unlock novel synthetic pathways and provide access to unique molecular scaffolds.
Integration of Machine Learning and AI for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. jetir.orgnih.govrjptonline.org
For a relatively underexplored compound like this compound, AI and ML could play a crucial role in several areas:
Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely products of a reaction, including potential side products. nih.gov This is particularly valuable for strained systems like azetidines, where multiple reaction pathways (e.g., ring-opening vs. substitution) may compete.
Optimization of Synthesis: AI algorithms can analyze vast parameter spaces (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for a given transformation, accelerating the development of efficient synthetic protocols. rjptonline.orgdigitellinc.com This could be applied to maximize the yield and selectivity of the synthesis of this compound.
Discovery of Novel Reactions: By identifying patterns in reactivity data that are not obvious to human chemists, AI could suggest novel and unconventional ways to synthesize and functionalize azetidines. Computational models have already been used to predict viable substrates for azetidine synthesis that were previously overlooked. mit.edubioquicknews.com
| AI/ML Application | Description | Potential Impact on Azetidine Chemistry | Reference |
|---|---|---|---|
| Forward-Reaction Prediction | Predicting the product(s) of a chemical reaction given the reactants and conditions. | Anticipate feasibility and potential side-products in the synthesis and functionalization of this compound. | nih.gov |
| Condition Recommendation | Suggesting optimal reaction conditions (catalyst, solvent, temperature) for a desired transformation. | Accelerate the development of high-yielding and selective synthetic routes. | nih.govdigitellinc.com |
| Retrosynthetic Planning | Proposing synthetic pathways from a target molecule back to available starting materials. | Design novel and efficient syntheses for complex azetidine derivatives. | semanticscholar.org |
Overcoming Longstanding Challenges in Azetidine Synthesis
Despite recent advances, the synthesis of azetidines continues to present several fundamental challenges that must be addressed to fully exploit their potential.
Scalability: Many reported syntheses of azetidines are performed on a small scale and are not readily transferable to industrial production. acs.org A significant challenge is to develop robust and scalable methods for producing key intermediates and the final this compound compound. Demonstrating gram-scale synthesis is a critical step in this direction. acs.org
Enantioselectivity: For applications in medicinal chemistry, it is often necessary to synthesize a single enantiomer of a chiral molecule. The development of general and highly enantioselective methods for the synthesis of substituted azetidines remains a key objective. nih.govacs.org Strategies involving chiral catalysts or auxiliaries are at the forefront of this effort. nih.gov
Selective C–N Bond Functionalization: The nitrogen atom of the azetidine ring is a key point for diversification. However, achieving selective functionalization at the nitrogen without triggering unwanted ring-opening can be difficult. nih.gov Developing methods for the selective N-alkylation, N-arylation, or N-acylation of the this compound core is essential for creating libraries of analogues for biological screening. rsc.org
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-((4-Iodobenzyl)oxy)azetidine to achieve high yield and purity?
- Methodological Answer : Key parameters include solvent selection (e.g., isopropanol for solubility control), reaction temperature (reflux conditions for 30 minutes), and stoichiometric ratios (1.1 equiv of aniline hydrochloride). Post-synthesis purification via flash chromatography (10% MeOH/DCM) ensures purity, as demonstrated in the synthesis of related azetidine derivatives with yields up to 60% .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For example, HRMS (ESI) with a calculated m/z of 463.0625 (C₁₉H₁₉IN₄O₂) confirms molecular weight, while ¹H NMR (498 MHz, DMSO-d₆) identifies key peaks such as δ = 7.74–7.69 ppm (aromatic protons) and δ = 4.97 ppm (benzyloxy methylene protons) . TLC (50% EtOAc/hexane) with Rf = 0.78 monitors reaction progress .
Q. What safety precautions are recommended when handling azetidine derivatives like this compound?
- Methodological Answer : Use N100/P3 respirators in ventilated fume hoods, avoid drainage contamination, and adhere to protocols for incompatible materials (e.g., strong acids/oxidizers). Safety data sheets (SDS) for structurally similar compounds emphasize lab-specific PPE and emergency protocols (e.g., MedChemExpress guidelines) .
Advanced Research Questions
Q. How does the substitution pattern on the azetidine ring influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., iodine) enhance target binding affinity. For example, 4-iodobenzyl substitutions improve selectivity for dopamine transporters (DAT) over serotonin/norepinephrine transporters (SERT/NET), as seen in tropane-azetidine hybrid ligands . Computational docking (e.g., with Trk/CSF-1R receptors) can further predict bioactivity .
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different methodologies?
- Methodological Answer : Systematic comparison of reaction variables (e.g., catalysts, solvents) is essential. For instance, using potassium tert-butoxide for cyclization (as in ) vs. sodium ethoxide for condensation ( ) may alter yields. DOE (Design of Experiments) frameworks can isolate critical factors like temperature gradients or reagent purity .
Q. What strategies are effective for designing this compound derivatives as PET imaging tracers?
- Methodological Answer : Radiolabeling with ¹⁸F or ¹²⁵I requires optimizing leaving groups (e.g., mesylates) and protecting groups (e.g., tert-butyloxycarbonyl, Boc). highlights the use of di-tert-butyl pyrimidine intermediates for stability during radiosynthesis. In vivo validation should include biodistribution studies in oncology models .
Q. How can conflicting data on azetidine derivative stability under oxidative conditions be addressed?
- Methodological Answer : Contradictory stability reports (e.g., oxidation to quinones vs. deiodination) require controlled stress testing. Accelerated degradation studies under varied pH, light, and oxygen levels, coupled with LC-MS monitoring, can identify dominant degradation pathways. For example, iodine’s lability in reducing environments necessitates inert atmosphere storage .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
